2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the morpholino and thioacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high yield, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
What sets 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17-6-2-4-8-19(17)24-22(27)16-30-21-14-26(20-9-5-3-7-18(20)21)15-23(28)25-10-12-29-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXHIMNIWWTWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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